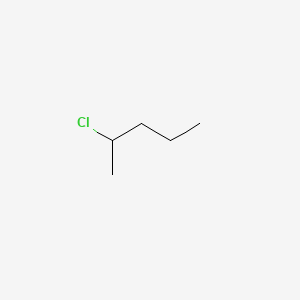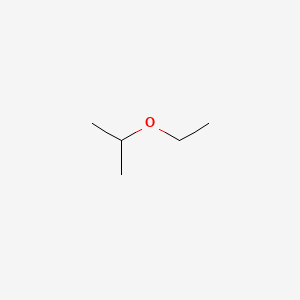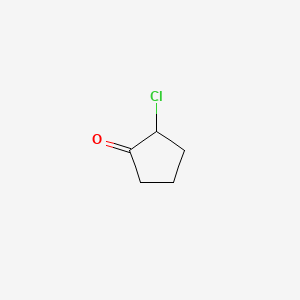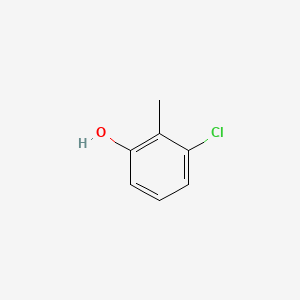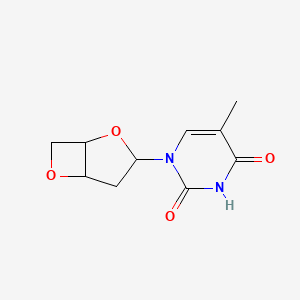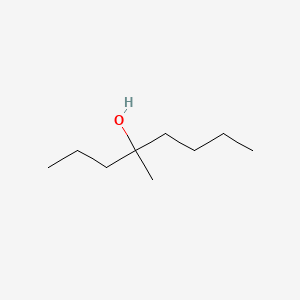
4-Methyl-4-octanol
Übersicht
Beschreibung
4-Methyl-4-octanol , also known as 4-Octanol, 4-methyl- , has the chemical formula C~9~H~20~O . It is an organic compound with a molecular weight of approximately 144.25 g/mol . This compound belongs to the class of alcohols and is characterized by its eight-carbon alkyl chain with a methyl group attached to the fourth carbon atom.
Molecular Structure Analysis
The molecular structure of 4-Methyl-4-octanol consists of a linear hydrocarbon chain with a hydroxyl group (-OH) attached to one end. The methyl group (CH~3~) is positioned on the fourth carbon atom. The IUPAC Standard InChI representation is: InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3 .
Physical And Chemical Properties Analysis
- Boiling Point : The normal boiling temperature of 4-Methyl-4-octanol is critically evaluated and can be found in thermophysical property databases .
- Density : The density of 4-Methyl-4-octanol varies with temperature and phase (liquid or gas). Experimental data points are available for both liquid and gas phases .
- Heat Capacity : The heat capacity at constant pressure (ideal gas) and saturation pressure (liquid in equilibrium with gas) can be determined over specific temperature ranges .
- Enthalpy : Enthalpy values for the liquid phase in equilibrium with gas are also available .
Wissenschaftliche Forschungsanwendungen
Aggregation Pheromone in Insect Behavior
4-Methyl-4-octanol plays a significant role as an aggregation pheromone in certain insect species. In the study conducted by Weissling et al. (1994), it was discovered that a variant of this compound, 5-Methyl-4-octanol, is a major aggregation pheromone of the palmetto weevil, Rhynchophorus cruentatus. This finding highlights its potential use in the development of semiochemical-based pest management strategies (Weissling et al., 1994).
Chemical Properties and Behavior under High Pressure
Research by Pawlus et al. (2013) on a closely related compound, 4-methyl-3-heptanol, sheds light on how high pressures can alter its dielectric properties. This study indicates significant changes in the behavior of these compounds under varying temperature and pressure conditions, offering insights into their potential applications in materials science and engineering (Pawlus et al., 2013).
Role in Partitioning Studies
Studies on the octanol-water partitioning of organic compounds, such as those conducted by Jafvert et al. (1990), provide valuable data for understanding the environmental distribution of ionogenic compounds. This research is essential in environmental sciences, particularly for assessing the fate and transport of pollutants in aquatic systems (Jafvert et al., 1990).
Pharmaceutical Applications
In pharmaceutical research, the partitioning of compounds between octanol and water is critical for drug design and development. Johnson and Westall's (1990) work on the octanol-water distribution of methylanilines demonstrates the importance of understanding these partitioning properties in drug development and environmental toxicology (Johnson & Westall, 1990).
Dielectric Properties and Molecular Association
The study of dielectric properties of isomeric octanols, including compounds similar to 4-Methyl-4-octanol, offers insights into their molecular association and behavior under different conditions. This research, as presented by Hofer and Johari (1991), is crucial for understanding the applications of these compounds in materials science and molecular physics (Hofer & Johari, 1991).
Synthesis and Stereochemistry
The stereochemical synthesis of similar compounds, like 2-methyl-4-octanol, has been explored for its applications in organic chemistry and pheromone research. Baraldi et al. (2002) described the enantioselective synthesis of this compound, showing its importance in the field of organic synthesis and chemical ecology (Baraldi et al., 2002).
Eigenschaften
IUPAC Name |
4-methyloctan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSIKQJQLQRQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871337 | |
| Record name | 4-Methyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-octanol | |
CAS RN |
23418-37-3, 88448-42-4 | |
| Record name | 4-Octanol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanol, methylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088448424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4-octanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23418-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



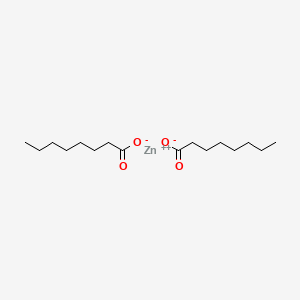
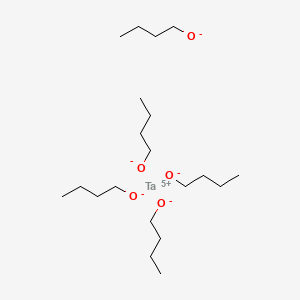
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)

